Neolactotetraose is primarily sourced from human milk, where it plays a crucial role in infant nutrition. It belongs to the broader category of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units. Specifically, neolactotetraose can be classified under non-digestible oligosaccharides due to its resistance to human digestive enzymes, allowing it to reach the colon intact.
The synthesis of neolactotetraose can be achieved through several methodologies. One prominent method involves enzymatic synthesis using glycosyltransferases. In this approach, specific enzymes catalyze the transfer of monosaccharide units from donor substrates to form the tetrasaccharide structure.
Another method includes chemical synthesis, which typically involves multiple steps of glycosylation reactions. For example, a common synthetic route might start with the glycosylation of a suitable acceptor molecule with activated sugar donors under controlled conditions to yield intermediates that are subsequently converted into neolactotetraose through further glycosylation steps and protective group manipulations .
Neolactotetraose undergoes various chemical reactions typical for oligosaccharides, including hydrolysis, glycosylation, and oxidation-reduction reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking down neolactotetraose into its constituent monosaccharides.
In synthetic applications, neolactotetraose can also participate in further glycosylation reactions to form larger oligosaccharides or polysaccharides by acting as a donor or acceptor in glycosidic bond formation. These reactions are essential for developing functional oligosaccharide derivatives with enhanced properties or functionalities .
The mechanism of action of neolactotetraose primarily revolves around its role as a prebiotic. Upon reaching the colon, it is fermented by specific beneficial bacteria such as bifidobacteria and lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have various health benefits including anti-inflammatory effects and improved gut barrier function.
Neolactotetraose is typically a white to off-white powder that is soluble in water but insoluble in organic solvents. Its melting point ranges around 150-160 °C, indicating thermal stability under standard conditions.
In terms of chemical properties, it exhibits reducing sugar characteristics due to the presence of free hydroxyl groups capable of participating in redox reactions. The compound's stability can be influenced by pH levels; it is generally stable at neutral pH but may degrade under highly acidic or basic conditions.
Neolactotetraose has garnered attention for its potential applications in food science and nutrition. It is used as an ingredient in infant formulas to mimic the oligosaccharide profile found in human breast milk, promoting healthy gut flora development in infants.
Neolactotetraose (lacto-N-neotetraose, LNnT) is a structurally defined Type II human milk oligosaccharide with the linear chemical sequence Galβ1-4GlcNAcβ1-3Galβ1-4Glc. Its fundamental distinction from Type I structures (e.g., lacto-N-tetraose, LNT) resides in the β-1,4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), forming N-acetyllactosamine (LacNAc), rather than the β-1,3 linkage observed in Type I lacto-N-biose (LNB) [2] [10]. This singular glycosidic bond variation confers unique three-dimensional properties: The β-1,4 linkage in LacNAc adopts a more extended conformation compared to the compact β-1,3 linkage in LNB, influencing molecular flexibility, solvent accessibility, and protein recognition motifs [2] [7].
Table 1: Structural Characteristics of Lacto-N-neotetraose (LNnT)
Property | Description |
---|---|
Chemical Formula | C~26~H~45~NO~21~ |
Systematic Name | Galβ1-4GlcNAcβ1-3Galβ1-4Glc |
IUPAC Name | O-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucopyranose |
Type Classification | Type II Core Structure (LacNAc extension) |
Key Linkage Variation | β-1,4 linkage between Terminal Gal and GlcNAc (vs. β-1,3 in Type I LNT) |
Reducing End | Glucose (Anomeric center in equilibrium between α/β) |
Biosynthetically, LNnT assembly relies on the stepwise addition of monosaccharides to the lactose (Galβ1-4Glc) core. The defining LacNAc unit (Galβ1-4GlcNAc) is synthesized prior to its attachment via β-1,3 linkage to the lactose core [7] [9]. This structural motif serves as the foundation for numerous fucosylated and sialylated HMOs, where α1-3/4 fucosyltransferases or α2-3/6 sialyltransferases modify terminal Gal or internal GlcNAc residues [4] [7]. The rigidity conferred by the β-1,4 linkage significantly impacts biological function, particularly in microbial recognition. Bifidobacterium longum subsp. infantis metabolizes LNnT less efficiently than its Type I isomer LNT, resulting in distinct fermentation profiles characterized by increased formate and ethanol production, likely due to suboptimal engagement with solute binding proteins and glycoside hydrolases adapted to Type I linkages [10].
The biosynthesis of LNnT is catalyzed by two sequential glycosyltransferase reactions. First, β-1,3-N-acetylglucosaminyltransferase (LgtA; EC 2.4.1.149) transfers GlcNAc from UDP-GlcNAc to lactose, yielding lacto-N-triose II (LNT II; GlcNAcβ1-3Galβ1-4Glc). Subsequently, β-1,4-galactosyltransferase (β-1,4-GalT; EC 2.4.1.22/90) transfers Gal from UDP-Gal to LNT II, forming LNnT [8] [9]. The β-1,4-GalT step is the bottleneck determining yield and efficiency. Three bacterial β-1,4-GalTs exhibit significant activity for LNnT synthesis:
Table 2: Comparative Efficiency of Bacterial β-1,4-Galactosyltransferases in LNnT Synthesis
Enzyme Source | Soluble Expression | Transglycosylation/Hydrolysis Ratio | Catalytic Efficiency (k~cat~/K~M~, mM⁻¹s⁻¹) | Max LNnT Yield (mM from 20mM LNT II) |
---|---|---|---|---|
Neisseria meningitidis (LgtB) | Low | ~1:1 | ~0.8 | ~8.0 |
Histophilus somni (Hs-β-1,4-GalT) | High | ~1:15 | ~2.5 | ~5.5 |
Aggregatibacter actinomycetemcomitans (Aa-β-1,4-GalT) | High | >3:1 | ~5.2 | ~13.0 |
Metabolic engineering strategies leverage these enzymes. Bacillus subtilis expressing lgtA and lgtB achieved 4.52 g/L LNnT in bioreactors by fine-tuning lgtB expression to mitigate growth inhibition and optimizing UDP-GlcNAc/UDP-Gal precursor supply via modular pathway engineering (overexpressing pgcA, gtaB, galE for UDP-Gal; glmS, glmM, glmU for UDP-GlcNAc) [8]. Escherichia coli systems, employing codon-optimized Aa-β-1,4-GalT and balancing UDP-sugar pools via gene knockouts (tuaD, nagBA, nagBB) and transporters (setA), have achieved titers exceeding 100 g/L [5] [8] [9].
Comparative genomics reveals significant diversity in bacterial glycosyltransferases (GTs) capable of synthesizing Type II linkages like LacNAc, crucial for LNnT assembly. These GTs belong primarily to Glycosyltransferase Family 2 (GT2) and GT7 in the CAZy database, characterized by GT-B fold structures and retaining mechanisms [4] [7] [9]. Key insights include:
Table 3: Bacterial Glycosyltransferases Involved in LNnT Synthesis and Their Genomic Features
Enzyme (Source) | CAZy Family | Conserved Motifs | Genomic Context | Key Adaptations for LNnT Synthesis |
---|---|---|---|---|
LgtA (β-1,3-GlcNAcT) (Neisseria meningitidis) | GT2 | DXD, EX³E | LOS biosynthesis cluster | Specificity for lactose acceptor |
LgtB (β-1,4-GalT) (Neisseria meningitidis) | GT7 | DXD, GGE³⁵R | LOS biosynthesis cluster | Specificity for LNT II acceptor; Low solubility |
Aa-β-1,4-GalT (Aggregatibacter actinomycetemcomitans) | GT7 | DXD, GGX³⁰R | Putative exopolysaccharide cluster | High solubility; Favorable active site topology |
Putative β-1,4-GalT (Bifidobacterium longum subsp. infantis) | GT2/GT7-like | Variable | Scattered; No dedicated lnn cluster | Broad specificity; Low LNnT affinity |
This comparative analysis informs enzyme selection and engineering for microbial LNnT production. Utilizing highly efficient and specific GTs like Aa-β-1,4-GalT, combined with host engineering to eliminate bottlenecks (e.g., setA disruption in Escherichia coli to reduce LNT II accumulation, precursor pathway balancing), represents the state-of-the-art [5] [9]. Understanding bifidobacterial GT limitations also explains why LNnT persists in the infant colon, potentially exerting prebiotic or anti-pathogen effects distinct from rapidly consumed Type I HMOs [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0